synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-depth Technical Guide to the Synthesis of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive overview of the , a key pharmaceutical intermediate.[1] The document details the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the C-acylation of Meldrum's acid. Authored for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. Key discussions include the unique reactivity of Meldrum's acid, the selection of reagents, and methods for product characterization.
Introduction: The Significance of Acyl Meldrum's Acids
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely versatile reagent in organic synthesis.[2][3] First synthesized in 1908, its high acidity (pKa ≈ 4.97) and rigid cyclic structure make the C-5 methylene protons readily removable, creating a soft, stabilized carbanion.[4][5] This reactivity allows for efficient alkylation and acylation reactions at the C-5 position.[6]
The target molecule, 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is an acyl derivative of Meldrum's acid. Such compounds are valuable as synthetic equivalents of acylketenes and serve as precursors for a wide range of molecules, including β-keto esters, carboxylic acids, and various heterocyclic systems.[7][8][9] The incorporation of a fluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide focuses on the direct acylation of Meldrum's acid with 4-fluorophenylacetyl chloride, a robust and high-yielding synthetic route.
Synthetic Strategy and Core Mechanism
The synthesis hinges on a single key transformation: the C-acylation of Meldrum's acid with an appropriate acylating agent.
Retrosynthetic Analysis:
Caption: Retrosynthetic disconnection of the target molecule.
The Acidity of Meldrum's Acid
The unusually high acidity of Meldrum's acid compared to acyclic analogues like dimethyl malonate is a topic of significant interest. In 2004, Ohwada and co-workers proposed that the constrained boat conformation of the 1,3-dioxane ring forces a specific orbital alignment.[4] This conformation leads to a strong destabilization of the C-H bond at the C-5 position, facilitating proton abstraction to form a stable enolate.[4]
Mechanism of Acylation
The acylation reaction proceeds via the formation of the Meldrum's acid enolate, which then acts as a nucleophile. A common and effective method employs pyridine as a base in an aprotic solvent like dichloromethane (CH₂Cl₂).[2][10]
The mechanism involves two primary functions of pyridine:
-
Base: Pyridine deprotonates Meldrum's acid to generate the nucleophilic enolate.
-
Nucleophilic Catalyst & Acid Scavenger: Pyridine can attack the highly electrophilic 4-fluorophenylacetyl chloride to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the Meldrum's acid enolate. The pyridine also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The resulting 5-acyl Meldrum's acid is a β-dicarbonyl compound that exists almost exclusively in its more stable enol tautomeric form.[2][8][10]
Caption: Simplified workflow of pyridine-mediated acylation.
Experimental Protocol
This protocol is adapted from a well-established procedure for the acylation of Meldrum's acid.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Properties |
| Meldrum's Acid | C₆H₈O₄ | 144.13[11] | 7.21 g | 50.0 | White crystalline solid[4] |
| 4-Fluorophenylacetyl Chloride | C₈H₆ClFO | 172.58[12] | 8.63 g | 50.0 | Clear, pale yellow liquid[13] |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 9.5 mL (118 mmol) | 118 | Anhydrous, <0.005% water |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - | Anhydrous, aprotic solvent |
| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | Aqueous solution |
| Saturated Sodium Chloride | NaCl | 58.44 | ~50 mL | - | Aqueous solution (brine) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Place a solution of Meldrum's acid (7.21 g, 50.0 mmol) in anhydrous dichloromethane (75 mL) into a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling and Base Addition: Cool the flask in an ice-water bath (0 °C). Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (9.5 mL, 118 mmol) to the stirred solution over 10 minutes.
-
Acyl Chloride Addition: Prepare a solution of 4-fluorophenylacetyl chloride (8.63 g, 50.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the reaction mixture dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for one hour, then remove the ice bath and allow the reaction to stir for an additional hour at room temperature. The mixture will typically appear as a cloudy, orange or yellow suspension.
-
Aqueous Workup: Dilute the reaction mixture with 30 mL of dichloromethane and pour it into a separatory funnel containing 100 mL of cold 2 M hydrochloric acid. Shake vigorously and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Washing: Combine all organic extracts and wash them sequentially with two 25 mL portions of 2 M hydrochloric acid and once with 50 mL of saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator.
-
Isolation: The resulting product, 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is typically isolated as a pale-yellow solid in high yield and purity.[10] Further purification, if necessary, can be achieved by recrystallization from a solvent system like ether-hexane or dichloromethane-hexane.
Product Characterization
The structure of the final product should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral characteristics are expected:[10]
-
¹H NMR (in CDCl₃):
-
δ ≈ 1.7 ppm (s, 6H): Two equivalent methyl groups of the dioxinone ring (gem-dimethyl).
-
δ ≈ 4.3 ppm (s, 2H): Methylene protons (CH₂) of the acetyl group.
-
δ ≈ 7.0-7.3 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring.
-
δ ≈ 15.0 ppm (br s, 1H): Highly deshielded enolic proton, indicative of strong intramolecular hydrogen bonding.
-
-
¹³C NMR (in CDCl₃): Expected signals for the gem-dimethyl carbons, the dioxinone carbonyls, the methylene carbon, the enolic carbons, the quaternary carbon of the dioxinone ring, and the aromatic carbons.
-
FT-IR (thin film or KBr): Strong carbonyl stretching frequencies for the dione and the enolized ketone, typically in the range of 1580-1750 cm⁻¹. C-F stretching will also be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (280.25 g/mol ) should be observed.[1]
Conclusion
The is a straightforward and efficient C-acylation reaction. The high acidity of Meldrum's acid, combined with a pyridine-mediated reaction with 4-fluorophenylacetyl chloride, provides the target compound in high yield. The product, a stable enol, is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research. This guide provides the necessary theoretical background and a detailed, reproducible protocol to aid researchers in its successful synthesis.
References
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Chen, B. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Available at: [Link]
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Al-Bayati, R. I. H., & Jaber, S. H. (2020). Synthesis, characterization and evaluation of 5-alkylidene meldrum’s acid derivatives as multifunction lubricating oil additives. Eurasian Chemical Communications, 2(9), 996-1003. Available at: [Link]
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Waser, J., & Toste, F. D. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(1), 136-146. Available at: [Link]
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Chemistry Stack Exchange. (2020). Mechanism for synthesis of Meldrum's Acid. Retrieved from [Link]
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Stancheva, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1794. Available at: [Link]
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Rachoń, J., et al. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Central European Journal of Chemistry, 12(1), 1-32. Available at: [Link]
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Waser, J., et al. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. Organic Letters, 7(8), 1533-1536. Available at: [Link]
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Organic Syntheses. (2020). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Retrieved from [Link]
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UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Retrieved from [Link]
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